Cas no 83249-08-5 (3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid)

L'acido 3-idrossibiciclo[1.1.1]pentano-1-carbossilico è un composto organico strutturalmente unico, caratterizzato da un nucleo biciclico rigido e da un gruppo carbossilico e idrossilico funzionalizzati. La sua architettura molecolare conferisce proprietà steriche e elettroniche distintive, rendendolo un prezioso intermedio in sintesi organica e nello sviluppo di farmaci. La presenza del gruppo idrossilico in posizione 3 offre ulteriori possibilità di derivatizzazione, mentre il sistema biciclico [1.1.1]pentano contribuisce alla sua elevata tensione d'anello, utile per reazioni di apertura selettiva. Questo composto trova applicazione nella progettazione di scaffold farmacoforici innovativi, grazie alla sua capacità di mimare gruppi funzionali in conformazioni spaziali specifiche. La sua stabilità e reattività controllata lo rendono adatto per applicazioni in chimica medicinale e materiali avanzati.
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid structure
83249-08-5 structure
Product Name:3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
Numero CAS:83249-08-5
MF:C6H8O3
MW:128.125922203064
MDL:MFCD19230741
CID:3164718
PubChem ID:15579848
Update Time:2025-09-05

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
    • 3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid (ACI)
    • AKOS006386430
    • P16565
    • MFCD19230741
    • SY046670
    • EN300-37374044
    • 83249-08-5
    • CS-0051338
    • EN300-113972
    • 3-hydroxybicyclo[1.1.1]pentane-1-carboxylicacid
    • Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-hydroxy-
    • SCHEMBL16038181
    • SB16266
    • AS-53483
    • MDL: MFCD19230741
    • Inchi: 1S/C6H8O3/c7-4(8)5-1-6(9,2-5)3-5/h9H,1-3H2,(H,7,8)
    • Chiave InChI: ZKOGUEYDDZLAJB-UHFFFAOYSA-N
    • Sorrisi: O=C(C12CC(C1)(O)C2)O

Proprietà calcolate

  • Massa esatta: 128.047344113g/mol
  • Massa monoisotopica: 128.047344113g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 1
  • Complessità: 165
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.6
  • Superficie polare topologica: 57.5Ų

Proprietà sperimentali

  • Densità: 1.9±0.1 g/cm3
  • Punto di ebollizione: 289.2±40.0 °C at 760 mmHg
  • Punto di infiammabilità: 142.9±23.8 °C
  • Pressione di vapore: 0.0±1.3 mmHg at 25°C

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Informazioni sulla sicurezza

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H177544-1g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 97%
1g
¥20800.90 2023-09-02
Chemenu
CM116328-100mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
100mg
$*** 2023-05-29
Chemenu
CM116328-250mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
250mg
$*** 2023-05-29
Chemenu
CM116328-1g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
1g
$*** 2023-03-29
Chemenu
CM116328-5g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
5g
$*** 2023-03-29
Chemenu
CM116328-10g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
10g
$*** 2023-05-29
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02465-0.5g
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 95%%
0.5g
$1287 2023-09-07
Chemenu
CM116328-500mg
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid
83249-08-5 95%
500mg
$*** 2023-03-29
eNovation Chemicals LLC
D572811-100mg
3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 97%
100mg
$315 2024-07-21
eNovation Chemicals LLC
D572811-250MG
3-hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
83249-08-5 97%
250mg
$505 2024-07-21

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 2

Condizioni di reazione
1.1 Catalysts: Potassium carbonate
Riferimento
Polar substituent effects in 1,3-disubstituted bicyclo[1.1.1]pentanes
Applequist, Douglas E.; et al, Journal of Organic Chemistry, 1982, 47(25), 4985-95

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
1.2 Reagents: Triethylamine ;  overnight, rt
2.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
3.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
1.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
6.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
7.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
7.2 Reagents: Triethylamine ;  overnight, rt
8.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
9.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
10.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
2.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
2.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
2.2 Reagents: Triethylamine ;  overnight, rt
3.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
4.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
2.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
3.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
3.2 Reagents: Triethylamine ;  overnight, rt
4.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
5.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
3.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
4.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
4.2 Reagents: Triethylamine ;  overnight, rt
5.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
6.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
4.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
5.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
5.2 Reagents: Triethylamine ;  overnight, rt
6.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
7.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
8.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
5.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
6.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
6.2 Reagents: Triethylamine ;  overnight, rt
7.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
8.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
9.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 12

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  6 h
2.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
2.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
3.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
6.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
6.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
7.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
8.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
8.2 Reagents: Triethylamine ;  overnight, rt
9.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
10.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
11.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Methyllithium Solvents: Diethyl ether ;  -78 °C; 30 min, -78 °C; -78 °C → 0 °C; 1.5 h, 0 °C
2.1 Solvents: Diethyl ether ;  6 h
3.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
3.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
4.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
5.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
5.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
7.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C
7.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
8.1 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; overnight, rt
9.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ;  35 °C
9.2 Reagents: Triethylamine ;  overnight, rt
10.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  overnight, rt
11.1 Reagents: Hydrogen peroxide ,  Monopotassium phosphate Solvents: Tetrahydrofuran ,  Water ;  0 °C; overnight, rt
12.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Raw materials

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Preparation Products

3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:83249-08-5)3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
Numero d'ordine:A1054007
Stato delle scorte:in Stock
Quantità:50mg/100mg/250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:39
Prezzo ($):193.0/287.0/459.0/1239.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:83249-08-5)3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic acid
A1054007
Purezza:99%/99%/99%/99%
Quantità:50mg/100mg/250mg/1g
Prezzo ($):193.0/287.0/459.0/1239.0
Email